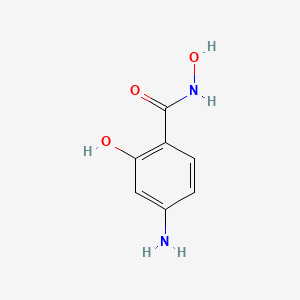

4-amino-N,2-dihydroxybenzamide

Description

4-Amino-N,2-dihydroxybenzamide (chemical formula: C₇H₈N₂O₃) is a benzamide derivative featuring a hydroxamate group (-CONHOH) at the ortho-position and an amino group (-NH₂) at the para-position of the benzene ring . Its structure enables versatile coordination chemistry with transition metals, particularly titanium(IV), forming stable complexes with applications in materials science and medicine .

Properties

IUPAC Name |

4-amino-N,2-dihydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-4-1-2-5(6(10)3-4)7(11)9-12/h1-3,10,12H,8H2,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDQRCJAQZXAAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328296 | |

| Record name | 4-Amino-2-hydroxybenzohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35352-91-1 | |

| Record name | 4-Amino-2-hydroxybenzohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,2-dihydroxybenzamide typically involves the reaction of 4-nitro-2-hydroxybenzoic acid with ammonia, followed by reduction. The reaction conditions often include the use of a solvent such as methanol and a reducing agent like hydrogen gas or a metal catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-N,2-dihydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted benzamides .

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of various chemical derivatives. It is utilized as a reagent in organic synthesis, contributing to the development of more complex molecules.

- Building Block for Complex Molecules : Its unique structure allows it to act as a building block for synthesizing other pharmacologically active compounds.

Biology

- Antimicrobial Properties : Research indicates that 4-amino-N,2-dihydroxybenzamide exhibits antimicrobial activity, making it a candidate for developing new antibacterial agents .

- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation. This mechanism positions it as a promising therapeutic agent against various cancers.

Medicine

- Therapeutic Agent : Ongoing studies are exploring its efficacy as a therapeutic agent for conditions such as cancer and infections. Its mechanism involves interaction with molecular targets that modulate biochemical pathways relevant to disease processes.

- Drug Development : Given its biological activity, this compound is being evaluated in drug discovery programs aimed at finding novel treatments for diseases with unmet medical needs .

Industrial Applications

- Dyes and Pigments : The compound is also used in the production of dyes and pigments, highlighting its versatility beyond pharmaceutical applications.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

- A study published in a peer-reviewed journal highlighted its use as a probe in biochemical assays to study enzyme activities, demonstrating its utility in basic research settings .

- Another investigation focused on modifying the structure of related compounds to enhance their pharmacological properties while maintaining the core functionalities of this compound .

Mechanism of Action

The mechanism of action of 4-amino-N,2-dihydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

N,2-Dihydroxy-4-methoxybenzamide (C₈H₉NO₄)

- Structure: Methoxy (-OCH₃) replaces the amino group at the para-position.

- Properties: Molecular weight: 183.16 g/mol . Solubility: Limited data; likely hydrophobic due to methoxy substitution .

4-Amino-N-(4-amino-2-methoxyphenyl)benzamide (C₁₄H₁₅N₃O₂)

- Structure: Contains two amino groups and a methoxy group on the benzamide scaffold.

- Properties: Molecular weight: 257.29 g/mol . Biological Activity: Potential as a uPA inhibitor or antialzheimer agent, inferred from benzamide derivatives’ activities .

- Key Differences: The additional amino and methoxy groups may enhance interactions with biological targets (e.g., enzymes) but reduce metal-coordination efficiency compared to 4-amino-N,2-dihydroxybenzamide .

4-Amino-N,N-bis(2-hydroxyethyl)benzamide

- Structure : Two hydroxyethyl (-CH₂CH₂OH) groups replace the hydroxamate.

- Properties :

- Key Differences : The hydroxyethyl groups enhance polymer compatibility but eliminate the hydroxamate’s metal-chelating capability .

Physicochemical and Functional Comparison

Research Findings

- Coordination Chemistry: this compound forms stable titanium(IV) complexes with efficient electron transport, critical for catalytic and electronic materials .

- Stability : The hydroxamate group provides superior hydrolysis resistance compared to carboxylates, enhancing durability in harsh environments .

Biological Activity

4-amino-N,2-dihydroxybenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 168.15 g/mol

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Inhibition of Ribonucleotide Reductase : Similar compounds have shown activity against ribonucleotide reductase, an enzyme crucial for DNA synthesis. Inhibition of this enzyme can lead to reduced cellular proliferation and has been linked to anticancer effects .

- Anti-inflammatory Effects : Studies have indicated that derivatives of dihydroxybenzamide exhibit anti-inflammatory properties, which may be relevant for conditions such as arthritis .

Table 1: Biological Activity Overview

Case Studies and Research Findings

- Anticancer Activity : In a study involving various hydroxamic acid derivatives, this compound showed promising results in inhibiting DNA synthesis in cancer cell lines. The compound's efficacy was compared with known inhibitors like hydroxyurea, demonstrating significant potential for further development as an anticancer agent .

- Anti-inflammatory Studies : A study assessed the anti-inflammatory effects of various benzamide derivatives including this compound. The compound was tested in a carrageenan-induced paw edema model, showing a percentage inhibition of edema that suggests its potential use in treating inflammatory conditions .

- Pharmacokinetics and Toxicity : Research on the pharmacokinetic profile revealed that modifications to the benzamide structure could enhance bioavailability and reduce toxicity. This is critical for developing safer therapeutic agents based on this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.